N-Propylethylenediamine

Description

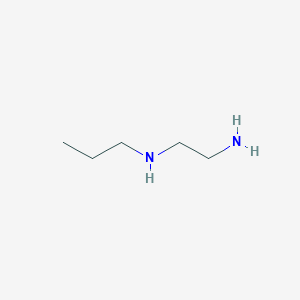

Structure

2D Structure

Properties

IUPAC Name |

N'-propylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-4-7-5-3-6/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNHVUGPXZUTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059400 | |

| Record name | 1,2-Ethanediamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-39-7 | |

| Record name | N-Propylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27PM61K8YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Propylethylenediamine (CAS No. 111-39-7)

A Core Building Block for Chemical Innovation

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Propylethylenediamine, with the CAS registration number 111-39-7, is a difunctional primary and secondary amine that serves as a versatile building block in organic synthesis. Its unique structural features, combining a flexible ethylenediamine backbone with a propyl substituent, impart a nuanced reactivity profile that has found utility across various chemical disciplines. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document delves into the compound's fundamental physicochemical properties, outlines detailed synthetic and purification protocols, provides an in-depth analysis of its spectroscopic signatures, and explores its reactivity and applications, particularly within the realm of medicinal chemistry. The aim is to equip the reader with the technical knowledge and practical insights necessary to effectively utilize this compound in their research and development endeavors.

Introduction: The Structural and Functional Significance of this compound

This compound, systematically named N'-propylethane-1,2-diamine, is an organic compound characterized by the presence of both a primary and a secondary amine functional group separated by an ethylene bridge.[1][2] This structural arrangement makes it a valuable intermediate in a variety of chemical transformations. The differential basicity and nucleophilicity of the two amine groups allow for selective reactions, making it a powerful tool in the construction of more complex molecular architectures.[1][3] Its solubility in both water and organic solvents further enhances its versatility in a range of reaction conditions.[1] This guide will explore the core chemical principles of this compound, providing a foundation for its practical application.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 111-39-7 | [1][2] |

| Molecular Formula | C₅H₁₄N₂ | [1][2] |

| Molecular Weight | 102.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 147-150 °C (lit.) | [1][2] |

| Density | 0.829 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.441 (lit.) | [1][2] |

| Flash Point | 59 °F (15 °C) | [3] |

| pKa₁ (conjugate acid) | 7.54 | [4] |

| pKa₂ (conjugate acid) | 10.34 | [4] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis and Purification: From Precursors to a Pure Compound

The synthesis of this compound can be achieved through several routes, with the N-alkylation of ethylenediamine being a common and efficient method. One documented approach involves the reaction of 1-propanol with ethylenediamine over a heterogeneous catalyst.[5]

Synthetic Workflow

The synthesis described by Huang et al. (2012) provides a high-yield pathway to this compound.[5] The general workflow for this synthesis and subsequent purification is depicted below.

Caption: Synthesis and purification workflow for this compound.

Detailed Synthetic Protocol

This protocol is based on the N-alkylation of ethylenediamine with 1-propanol, as reported in the literature, and incorporates standard laboratory purification techniques.[5]

Reaction Setup:

-

A fixed-bed reactor is packed with a CuO-NiO/γ-Al₂O₃ catalyst.

-

A mixture of 1-propanol and ethylenediamine is prepared.

-

The reactor is pressurized with hydrogen to 1.1 MPa.

-

The reactor is heated to 160 °C.

Reaction Execution:

-

The mixture of 1-propanol and ethylenediamine is passed through the heated, pressurized fixed-bed reactor.

-

The reaction progress can be monitored by gas chromatography (GC) analysis of the effluent.

-

Upon completion, the crude product mixture is collected.

Work-up and Purification:

-

The collected crude product is transferred to a round-bottom flask suitable for vacuum distillation.

-

The apparatus is equipped with a short-path distillation head and a receiving flask.

-

The system is gradually evacuated to a reduced pressure.

-

The flask is heated gently in a heating mantle or oil bath.

-

Fractions are collected based on the boiling point of this compound at the given pressure. The literature boiling point is 147-150 °C at atmospheric pressure, which will be significantly lower under vacuum.[1][2]

-

The purity of the collected fractions should be assessed by GC or NMR spectroscopy.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propyl group and the ethylenediamine backbone.

-

Propyl Group: A triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the secondary amine nitrogen.

-

Ethylenediamine Backbone: Two triplets for the two non-equivalent methylene (CH₂) groups.

-

Amine Protons: Broad singlets for the NH and NH₂ protons, which are often exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

-

N-H Stretching: Primary amines (NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, while secondary amines (NH) show a single, weaker band in the same region.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

-

N-H Bending: A band in the 1590-1650 cm⁻¹ region is indicative of the scissoring vibration of the primary amine.

-

C-N Stretching: These vibrations appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by the presence of its two amine groups. The primary amine is generally more sterically accessible and slightly more basic than the secondary amine. The experimentally determined pKa values of the conjugate acids are 10.34 and 7.54, which can be assigned to the protonated primary and secondary amines, respectively.[4] This difference in basicity can be exploited for selective reactions.

Nucleophilic Reactivity

Both nitrogen atoms possess lone pairs of electrons, making them nucleophilic. They will readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds.

Caption: General reactivity of this compound with electrophiles.

By carefully controlling the stoichiometry and reaction conditions, it is often possible to achieve selective mono-alkylation or mono-acylation.

Applications in Drug Development and Medicinal Chemistry

The ethylenediamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. N-alkylated ethylenediamines, such as this compound, serve as valuable building blocks for introducing this key structural unit and for modulating the physicochemical properties of a lead compound.

While specific blockbuster drugs containing the this compound fragment are not prominent, its structural analogs and derivatives are utilized in several key areas:

-

Linker/Spacer Unit: The flexible, hydrophilic nature of the ethylenediamine backbone makes it an ideal linker to connect two pharmacophores or to attach a side chain to a core scaffold. The propyl group can be used to fine-tune lipophilicity and steric bulk, which can impact a drug's pharmacokinetic and pharmacodynamic profile.

-

Precursors to Heterocycles: N-Aryl ethylenediamines are important precursors for the synthesis of biologically active heterocyclic compounds such as benzimidazoles and piperazines.[3] These heterocyclic cores are present in a wide array of approved drugs.

-

Chelating Agents: The bidentate nature of the diamine allows it to chelate metal ions. This property is relevant in the design of metal-binding drugs or imaging agents.

For instance, diastereomeric N,N'-dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines, including propyl-substituted analogs, have been synthesized and evaluated for their affinity to the estradiol receptor and their potential as mammary tumor inhibiting agents.[1] This demonstrates the utility of the N-alkylethylenediamine scaffold in generating compounds with specific biological activities.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors. In case of inhalation, move to fresh air.

-

Skin and Eye Contact: The compound can cause skin irritation and serious eye damage. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a foundational chemical intermediate with a rich and versatile reactivity profile. Its straightforward synthesis, coupled with the differential reactivity of its two amine functional groups, makes it a valuable tool for synthetic chemists. While its direct incorporation into marketed pharmaceuticals is not widespread, its role as a building block for more complex, biologically active molecules, particularly in the construction of linkers and heterocyclic systems, is significant. This guide has provided a technical overview of its properties, synthesis, characterization, and applications to empower researchers to confidently and effectively utilize this compound in their scientific pursuits.

References

- LookChem. This compound. [Link]

- Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]

- PubChem. 1-Propylethylenediamine. [Link]

- SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

- Huang, J. M., Xu, L. F., Qian, C., & Chen, X. Z. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66(4), 304-307. [Link]

- Hartmann, R. W., & Heindl, A. (1982). N,N'-Dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines and N,N-dialkyl-4,5-bis(4-hydroxyphenyl)imidazolidines: Syntheses and Evaluation of Their Mammary Tumor Inhibiting Activity. Journal of Medicinal Chemistry, 25(7), 832–837. [Link]

Sources

- 1. N,N'-Dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines and N,N-dialkyl-4,5-bis(4-hydroxyphenyl)imidazolidines: syntheses and evaluation of their mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound = 97 111-39-7 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and evaluation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

N-Propylethylenediamine molecular weight and formula

An In-depth Technical Guide to the Core Physicochemical and Analytical Characteristics of N-Propylethylenediamine

Introduction to this compound

This compound, also known by its synonym 2-Propylaminoethylamine, is an organic compound belonging to the diamine family.[1] It is characterized by an ethylenediamine backbone with an n-propyl group attached to one of the nitrogen atoms.[2] This structure imparts both nucleophilic and basic properties, making it a versatile building block in organic synthesis and a ligand in coordination chemistry.[2] Its utility extends to being an intermediate in the production of pharmaceuticals and agrochemicals.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides authoritative data on the molecular formula, precise molecular weight, and essential physicochemical properties of this compound. Furthermore, it outlines a robust, field-proven analytical workflow for its characterization, ensuring scientific integrity and reproducible results.

Core Molecular and Physicochemical Properties

Accurate characterization begins with a solid foundation of the compound's fundamental properties. These identifiers and physical constants are critical for experimental design, reaction stoichiometry, and safety assessments.

Chemical Identity and Formula

-

Chemical Name : this compound[1]

-

IUPAC Name : N'-propylethane-1,2-diamine[3]

-

Linear Formula : CH3CH2CH2NHCH2CH2NH2[1]

-

Common Synonyms : 2-Propylaminoethylamine, N-(N-Propyl)Ethylenediamine, N-propyl-1,2-ethanediamine[1][3][6]

Molecular Weight

The molecular weight is a cornerstone for all quantitative work, from synthesis to formulation.

Structural Representation

The spatial arrangement of atoms dictates the molecule's chemical behavior. The structure of this compound is visualized below.

Caption: 2D structure of this compound.

Summary of Physicochemical Data

The following table consolidates key physical properties, which are essential for handling, storage, and application of the compound.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][6] |

| Boiling Point | 147-150 °C (at standard pressure) | [1][6] |

| Density | 0.829 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.441 | [1] |

| Flash Point | 45 °C (113 °F) - closed cup | [1] |

| CAS Number | 111-39-7 | [1] |

Analytical Characterization: A Self-Validating Approach

For drug development and research, confirming the identity and purity of starting materials is non-negotiable. A multi-faceted analytical approach is required. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited technique for volatile amines like this compound, providing definitive identification and quantification of impurities.

Rationale for GC-MS in Quality Control

The choice of GC-MS is deliberate. Gas chromatography provides high-resolution separation of volatile compounds, effectively isolating the target analyte from potential starting materials (e.g., 1-propanol, ethylenediamine), byproducts, or degradation products.[7] The mass spectrometer serves as a highly specific detector, providing a molecular fingerprint (mass spectrum) of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. This dual-verification system—retention time from GC and mass spectrum from MS—offers a high degree of confidence in both identity and purity assessments, a cornerstone of trustworthy analytical science.[8]

Protocol: Purity and Identity Verification by GC-MS

This protocol describes a standard methodology for the analysis of this compound.

Principle: The sample is volatilized and separated on a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides definitive structural information, while the chromatographic peak area allows for quantification of purity.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) Detector (e.g., Quadrupole)

-

GC Column: Mid-polarity column (e.g., DB-5ms or equivalent) suitable for amines.

Methodology:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Create a working standard of 100 µg/mL by diluting the stock solution.

-

Sample Preparation: Dilute the test sample of this compound to a nominal concentration of 100 µg/mL in methanol.

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (Adjust as needed for detector sensitivity)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-300

-

-

Analysis Sequence:

-

Inject a solvent blank (methanol) to ensure no system contamination.

-

Inject the working standard to determine the retention time and verify system suitability.

-

Inject the prepared sample.

-

-

Data Interpretation:

-

Identity Confirmation: The retention time of the major peak in the sample chromatogram must match that of the reference standard. The mass spectrum of this peak must also match the reference spectrum, exhibiting the expected molecular ion (M+) at m/z 102 and characteristic fragment ions.

-

Purity Assessment: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS characterization process, from sample handling to final data analysis.

Caption: GC-MS workflow for this compound analysis.

Conclusion

This compound is a foundational chemical with a well-defined molecular formula of C5H14N2 and a molecular weight of 102.18 g/mol .[3][4][7] For professionals in research and drug development, leveraging this precise data is paramount. The application of robust analytical methodologies, such as the detailed GC-MS protocol, ensures the integrity of the material, which is the basis for sound scientific outcomes. This guide provides the core data and a validated analytical framework to empower researchers in their use of this compound.

References

- LookChem. (n.d.). This compound.

- PubChem - NIH. (n.d.). 1-Propylethylenediamine.

- PubChem - NIH. (n.d.). N-Propyl-N'-isopropylethylenediamine.

- Chemical-Suppliers. (n.d.). N,N'-di(n-propyl)ethylenediamine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97%.

- Bostik. (n.d.). SAFETY DATA SHEET.

- Chemdad. (n.d.). N-(N-PROPYL)ETHYLENEDIAMINE.

- PubMed. (2011). Determination of eight nitrosamines in water at the ng L(-1) levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry.

- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

Sources

- 1. N-丙基亚乙基二胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 111-39-7: N-(n-Propyl)ethylenediamine | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 1-Propylethylenediamine | C5H14N2 | CID 66073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. N-(N-PROPYL)ETHYLENEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. N-(N-PROPYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-Propylethylenediamine from 1-Propanol

Abstract

N-Propylethylenediamine (CAS No. 111-39-7) is a valuable diamine intermediate utilized in the synthesis of various fine chemicals and pharmaceutical agents.[1] This technical guide provides an in-depth analysis of the principal synthetic routes for its preparation starting from the readily available feedstock, 1-propanol. We will explore two primary pathways: a direct, one-pot catalytic amination, and a classical two-step approach involving the oxidation of 1-propanol followed by reductive amination. The guide offers a comparative analysis of these methodologies, detailing the underlying reaction mechanisms, causality behind procedural choices, and step-by-step experimental protocols. The content is designed to provide researchers, chemists, and process development professionals with the authoritative and practical knowledge required to select and execute the optimal synthesis for their specific application, balancing factors of yield, purity, scalability, and environmental impact.

Introduction and Strategic Overview

The conversion of simple alcohols into more complex and functionalized molecules like diamines is a cornerstone of modern organic synthesis. This compound, with its distinct primary and secondary amine functionalities, serves as a versatile building block. The strategic selection of a synthetic route from 1-propanol is critical and is typically dictated by the desired scale of production, available equipment, and economic and environmental considerations.

This guide focuses on the most viable and scientifically robust methods to achieve this transformation. We will dissect the chemistry, advantages, and limitations of each approach to provide a clear framework for decision-making.

1.1 Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C₅H₁₄N₂[2] |

| Molecular Weight | 102.18 g/mol [2] |

| CAS Number | 111-39-7[2] |

| Appearance | Colorless Liquid[3] |

| Boiling Point | 147-150 °C |

| Density | 0.829 g/mL at 25 °C |

1.2 Synthetic Landscape

Two principal strategies emerge for the synthesis of this compound from 1-propanol. The choice between them represents a trade-off between process intensity and atom economy.

-

Pathway A: Direct Catalytic Amination: A highly efficient, one-step process where 1-propanol is directly reacted with ethylenediamine over a heterogeneous catalyst. This is often the preferred industrial method due to its "green" nature, producing only water as a byproduct.[4]

-

Pathway B: Two-Step Reductive Amination: A classic and highly reliable laboratory-scale method. This pathway involves the initial controlled oxidation of 1-propanol to propanal, followed by the reaction of the intermediate aldehyde with ethylenediamine in the presence of a reducing agent.[5][6]

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is a critical decision driven by scientific and practical considerations. Here, we evaluate the core chemistries of the primary pathways.

2.1 Pathway A: Direct Catalytic Amination

This pathway represents the most elegant and environmentally benign approach. It is a type of dehydroamination or borrowing hydrogen catalysis that proceeds through a sequence of dehydrogenation, condensation, and hydrogenation steps on a catalyst surface.[7][8]

-

Mechanism:

-

The alcohol (1-propanol) is first dehydrogenated on the metal catalyst surface to form the corresponding aldehyde (propanal).

-

The in-situ generated propanal condenses with ethylenediamine to form an imine (or Schiff base) intermediate, releasing a molecule of water.

-

The imine is then rapidly hydrogenated by the catalyst to yield the final product, this compound.[9][10]

-

-

Expertise & Causality: The success of this reaction hinges on the choice of catalyst. Nickel-based catalysts, often supported on metal oxides like alumina (γ-Al₂O₃), are highly effective.[4][8][11] The bifunctional nature of the catalyst (metal sites for hydrogenation/dehydrogenation and support sites that can influence surface chemistry) is crucial. The reaction is typically performed under hydrogen pressure at elevated temperatures (e.g., 160 °C).[2] The hydrogen atmosphere is critical not only for the final reduction step but also to maintain the catalyst in its active metallic state and prevent deactivation.[8]

-

Advantages:

-

High Atom Economy: The only byproduct is water.

-

Process Efficiency: A one-pot reaction reduces unit operations, saving time and resources.

-

Environmental Friendliness: Avoids the use of stoichiometric oxidants, reductants, or halogenated intermediates.[4]

-

-

Limitations:

-

Requires specialized high-pressure reactor equipment.

-

Catalyst optimization may be necessary to maximize selectivity and prevent side reactions like the formation of di- or tri-propylated products.

-

2.2 Pathway B: Two-Step Synthesis via Reductive Amination

This is a robust and widely practiced method in medicinal and discovery chemistry due to its reliability and predictability.[5][12] It decouples the oxidation and amination steps, allowing for greater control and purification of the intermediate.

-

Step 1: Controlled Oxidation of 1-Propanol to Propanal

-

Causality: The primary challenge is to prevent the over-oxidation of the intermediate propanal to propanoic acid.[13][14] This necessitates the use of a mild and selective oxidizing agent. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation, as it efficiently converts primary alcohols to aldehydes with minimal further oxidation.[13][15][16] The reaction is typically carried out in an inert solvent like dichloromethane (DCM).[13]

-

Process Consideration: Propanal is a low-boiling point liquid (48-53 °C).[17] Therefore, the reaction is often set up with a distillation apparatus to remove the propanal from the reaction mixture as it forms, which further prevents its oxidation and drives the reaction to completion.[14][17]

-

-

Step 2: Reductive Amination of Propanal with Ethylenediamine

-

Mechanism: This reaction proceeds via the nucleophilic attack of the primary amine of ethylenediamine on the carbonyl carbon of propanal, forming a hemiaminal intermediate which then dehydrates to an imine.[6][12] This imine is then reduced to the final secondary amine product.

-

Causality: The key is to use a reducing agent that is selective for the imine in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this "in situ" reduction because it is less reactive towards carbonyls at the slightly acidic pH required for imine formation.[5][12] Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel) can be employed after the imine has been formed.[5][18]

-

-

Advantages:

-

High Reliability: A well-understood and extensively documented reaction sequence.

-

Greater Control: Each step can be monitored and optimized independently. The aldehyde intermediate can be purified before use, ensuring a cleaner final reaction.

-

Equipment Accessibility: Does not require high-pressure hydrogenation equipment if a chemical reductant is used.

-

-

Limitations:

-

Lower Atom Economy: Involves stoichiometric reagents (oxidant and reductant) that generate waste byproducts.

-

Longer Process: A two-step process with an intermediate workup and purification is more time and labor-intensive.

-

Detailed Experimental Protocols

Trustworthiness: The following protocols are presented as self-validating systems. Each step includes checkpoints and expected observations. Safety Precaution: All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.1 Protocol 1: Direct Catalytic Amination

This protocol is adapted from the conditions reported for the N-alkylation of ethylenediamine with alcohols using a heterogeneous catalyst.[2][4][11]

-

Materials & Equipment:

-

1-Propanol

-

Ethylenediamine

-

CuO-NiO/γ-Al₂O₃ catalyst (or similar supported Ni catalyst)

-

High-pressure autoclave reactor with stirring and temperature control

-

Hydrogen gas source

-

-

Step-by-Step Methodology:

-

Catalyst Loading: To a high-pressure autoclave, add the CuO-NiO/γ-Al₂O₃ catalyst (e.g., 5 mol% relative to 1-propanol).

-

Reagent Charging: Add 1-propanol and ethylenediamine to the reactor. A molar ratio of alcohol to ethylenediamine of 1:3 is often used to favor mono-alkylation and minimize di-propylation.[4]

-

Reactor Sealing & Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere.

-

Pressurization & Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.1 MPa).[11] Begin stirring and heat the reactor to the target temperature (e.g., 160 °C).[2][11]

-

Reaction Monitoring: Maintain the reaction at temperature and pressure for a set duration (e.g., 4-8 hours). The reaction progress can be monitored by sampling (if the reactor allows) and analyzing via Gas Chromatography (GC).

-

Cooldown & Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.

-

Workup & Purification: Filter the reaction mixture to recover the heterogeneous catalyst (which can be recycled). The filtrate is then subjected to fractional distillation under reduced pressure to remove excess ethylenediamine and isolate the this compound product (boiling point ~147-150 °C).

-

3.2 Protocol 2: Two-Step Synthesis via Reductive Amination

-

Part A: Oxidation of 1-Propanol to Propanal [13][17]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).

-

Alcohol Addition: Add 1-propanol (1.0 equivalent) dissolved in a small amount of DCM to the PCC suspension dropwise. An exothermic reaction may be observed.

-

Reaction: Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or GC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

-

Isolation: Carefully remove the solvent by distillation. Since propanal is volatile, use a simple distillation setup and collect the fraction boiling between 48-53 °C.[17] The obtained propanal should be used promptly in the next step.

-

-

Part B: Reductive Amination of Propanal with Ethylenediamine [12][19]

-

Reagent Setup: In a round-bottom flask, dissolve propanal (1.0 equivalent) and ethylenediamine (2-3 equivalents to favor mono-alkylation) in methanol. Add a few drops of acetic acid to catalyze imine formation.

-

Reductant Addition: Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS to confirm product formation.

-

Workup: Carefully quench the reaction by adding water. Adjust the pH to be basic (pH > 10) with aqueous NaOH. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes representative quantitative data derived from the literature for the discussed synthetic pathways.

| Parameter | Pathway A: Direct Catalytic Amination | Pathway B: Two-Step Reductive Amination |

| Starting Materials | 1-Propanol, Ethylenediamine, H₂ | 1-Propanol, PCC, Ethylenediamine, NaBH₃CN |

| Key Reagents | Heterogeneous Catalyst (e.g., CuO-NiO/γ-Al₂O₃) | PCC, NaBH₃CN |

| Reaction Steps | 1 | 2 (Oxidation + Reductive Amination) |

| Typical Yield | ~84%[2][11] | 70-85% (overall, highly dependent on each step) |

| Byproducts | Water, minor over-alkylation products | Chromium salts, borate salts, NaCl |

| Process Conditions | High Temperature (160 °C), High Pressure (1.1 MPa)[2][11] | Room Temperature / Mild Heating |

| Environmental Impact | Low ("Green") | Moderate (Waste generation from reagents) |

Conclusion and Future Perspectives

The synthesis of this compound from 1-propanol can be effectively achieved through two primary, robust methodologies.

For large-scale, industrial applications, Direct Catalytic Amination (Pathway A) is unequivocally superior. Its one-pot nature, high yield, and generation of only water as a byproduct align with the principles of green chemistry and process efficiency. Future research in this area should focus on developing even more selective and robust catalysts that operate under milder conditions to further reduce energy consumption.

For laboratory and research settings, the Two-Step Reductive Amination (Pathway B) remains an invaluable and highly reliable method. It offers exceptional control over the reaction and is adaptable to a wide range of substrates beyond 1-propanol. While it suffers from lower atom economy, its predictability and accessibility make it a cornerstone of synthetic organic chemistry.

Ultimately, the choice of synthesis is a strategic one. By understanding the fundamental chemistry, causality, and practical requirements of each pathway as detailed in this guide, researchers and development professionals can make an informed decision that best aligns with their scientific and operational objectives.

References

- CK-12 Foundation. (n.d.). What reagents and experimental conditions will convert 1-propanol to propanal? CK-12.

- Filo. (2025). Convert 1-propanol (C3H7OH) to propanal (C2H5CHO). Show all the step... Filo.

- Sarthaks eConnect. (2019). An appropriate reagent for the conversion of 1-propanol to 1-propanal is. Sarthaks.

- NileRed. (2015). How to make Propanal (propionaldehyde). YouTube.

- Physics & Maths Tutor. (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. PMT.

- Google Patents. (n.d.). CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine. Google Patents.

- Wikipedia. (n.d.). Reductive amination. Wikipedia.

- Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. Google Patents.

- Filo. (2025). Demonstrate the preparation of 1-- propylamine from ethanol. Filo.

- Chemistry Shorts. (2023). Reductive Amination. YouTube.

- Google Patents. (n.d.). EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n.... Google Patents.

- ResearchGate. (2017). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. ResearchGate.

- OC Chem. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.

- ResearchGate. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate.

- Chemistry LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts.

- Wordpress. (n.d.). Reductive Amination. Wordpress.

- Google Patents. (n.d.). United States Patent (19). Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Material Performance: The Versatility of N-[3-(Trimethoxysilyl)propyl]ethylenediamine. NINGBO INNO PHARMCHEM CO.,LTD.

- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.

- ResearchGate. (2012). SHORT COMMUNICATION alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. ResearchGate.

- Wikipedia. (n.d.). Propylamine. Wikipedia.

- ResearchGate. (2003). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. ResearchGate.

- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine. Google Patents.

- Quora. (2018). How is ethanol converted into propane-1-amine? Quora.

- Toppr. (2020). How is 1-propoxyropane synthesized from propan-1-ol ? Write mechanism of this reaction. Toppr.

- Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.

- Wikipedia. (n.d.). Amine alkylation. Wikipedia.

- eScholarship. (2019). Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. eScholarship.

- Semantic Scholar. (2020). Amination of Ethylene Glycol to Ethylenediamine Catalyzed by Co‐Cu/γ‐Al2O3. Semantic Scholar.

- National Institutes of Health. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. NIH.

- ACS Omega. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Publications.

- ResearchGate. (2017). Propylamine react with HCl ? it will be formed solid or not? ResearchGate.

- Brainly. (2018). Write the chemical equation for the reaction of propylamine, C3H7NH2, with water. (Include all phases in. Brainly.

- Chegg. (2023). Solved 1.5 Draw the curved arrows to complete the reaction. Chegg.

- Semantic Scholar. (2022). Amination of Ethylene Glycol to Ethylenediamine Catalyzed by Co‐Cu/γ‐Al2O3. Semantic Scholar.

- Brainly. (2023). Draw the curved arrows to complete the reaction mechanism of the following reaction. Start with the. Brainly.

- ResearchGate. (n.d.). 9091 PDFs | Review articles in 1-PROPANOL. ResearchGate.

Sources

- 1. N-(N-PROPYL)ETHYLENEDIAMINE | 111-39-7 [chemicalbook.com]

- 2. N-(N-PROPYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. Propylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. escholarship.org [escholarship.org]

- 9. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 13. ck12.org [ck12.org]

- 14. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 15. Convert 1-propanol (C_3H_7OH) to propanal (C_2H_5CHO). Show all the step.. [askfilo.com]

- 16. sarthaks.com [sarthaks.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

Navigating the Safety Profile of N-Propylethylenediamine: A Technical Guide for Researchers

For Scientists, by a Scientist: A Deep Dive into the Safe Handling and Application of N-Propylethylenediamine (CAS: 111-39-7)

This guide provides a detailed examination of this compound, a versatile diamine building block utilized in various synthetic applications. As drug development professionals and researchers, a thorough understanding of a compound's safety profile is not merely a regulatory formality but the bedrock of responsible innovation and laboratory safety. This document moves beyond a standard Safety Data Sheet (SDS) template to offer a causal and integrated perspective on the hazards, handling protocols, and emergency procedures associated with this flammable and irritant liquid.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Propylaminoethylamine, is a primary and secondary amine with the linear formula CH₃CH₂CH₂NHCH₂CH₂NH₂.[1] Its structure, featuring both a nucleophilic primary amine and a slightly less reactive secondary amine, along with a short alkyl chain, dictates its physical properties and reactivity. It is a colorless to pale yellow liquid that is soluble in water and organic solvents.[2]

Understanding its physical properties is the first step in risk assessment. The relatively low flash point, for instance, is a direct consequence of its molecular weight and structure, making it a flammable liquid that requires specific storage and handling protocols to mitigate fire risk.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 111-39-7 | [1] |

| Molecular Formula | C₅H₁₄N₂ | [3] |

| Molecular Weight | 102.18 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 147-150 °C (lit.) | [1] |

| Density | 0.829 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 45 °C (113.0 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.441 (lit.) | [1] |

| Sensitivity | Air Sensitive | [3] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are its flammability and its irritant effects on skin and the respiratory system.[1][4] The causality is clear: as a volatile, low-molecular-weight organic amine, it readily vaporizes, creating a flammable atmosphere, while its basic and reactive amine groups can disrupt biological tissues upon contact.

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Description |

| Flammable liquids (Category 3) | H226 | Flammable liquid and vapor |

| Skin irritation (Category 2) | H315 | Causes skin irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation |

Source: PubChem[4], Sigma-Aldrich[1]

The following diagram illustrates the GHS pictograms applicable to this compound and their corresponding meanings, providing an immediate visual reference for the primary hazards.

Caption: GHS Hazard Pictograms for this compound.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment.

-

Engineering Controls : All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors, such as heating, agitation, or transfer of large quantities.[5] Ensure that an eyewash station and a safety shower are readily accessible and tested regularly.[6]

-

Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Limit the quantity of the chemical in the work area to the minimum required for the procedure. Ensure all personnel are trained on the specific hazards and the contents of this guide.

-

Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical, PPE must be selected based on a thorough risk assessment.

-

Eye Protection : Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[7]

-

Skin and Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned. Long pants and closed-toe shoes are required. For large-scale operations, additional chemical-resistant aprons or coveralls may be necessary.

-

Respiratory Protection : If engineering controls cannot maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge is recommended.[1][9] A quantitative fit test is essential to ensure a proper seal for tight-fitting respirators.[9]

-

The following workflow provides a logical process for assessing risk and determining appropriate controls when planning an experiment with this compound.

Sources

- 1. qmul.ac.uk [qmul.ac.uk]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 1-Propylethylenediamine | C5H14N2 | CID 66073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-[3-(Trimethoxysilyl)propyl]ethylenediamine(1760-24-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. ehs.utk.edu [ehs.utk.edu]

- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]

N-Propylethylenediamine: A Technical Guide to Boiling Point and Density

Introduction

N-Propylethylenediamine (CAS No. 111-39-7), also known as 2-Propylaminoethylamine, is a linear aliphatic amine with the chemical formula CH₃CH₂CH₂NHCH₂CH₂NH₂. This bifunctional molecule, containing both a primary and a secondary amine group, serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry.[1] Its utility in the development of pharmaceuticals, agrochemicals, and polymers necessitates a thorough understanding of its fundamental physical properties.[1] This guide provides an in-depth analysis of two such critical parameters: boiling point and density. We will explore the theoretical basis for these properties, present validated experimental data, and detail rigorous, field-proven protocols for their determination, ensuring both scientific accuracy and practical applicability for researchers and drug development professionals.

Core Physical Properties of this compound

The intermolecular forces present in this compound, primarily hydrogen bonding due to the N-H bonds, significantly influence its physical characteristics.[1] These forces, stronger than the van der Waals forces in analogous alkanes but weaker than the hydrogen bonds in corresponding alcohols, dictate the energy required to transition between physical states.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition from the liquid to the gas phase. For this compound, the presence of two amine groups allows for intermolecular hydrogen bonding, resulting in a relatively high boiling point compared to non-polar compounds of similar molecular weight.

Density

Density, a measure of mass per unit volume, is influenced by molecular weight, molecular packing in the liquid state, and temperature. As a liquid, the density of this compound is a critical parameter for volumetric calculations in synthetic protocols and process design.

Quantitative Data Summary

The experimentally determined values for the boiling point and density of this compound are summarized below. These values are typically reported from literature provided by major chemical suppliers and databases.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 147-150 °C | At standard atmospheric pressure (760 mmHg) | [2][3] |

| Density | 0.829 g/mL | At 25 °C | [2][3] |

It is important to note that the boiling point is often cited as a range, which can be indicative of the purity of the substance or slight variations in measurement under different laboratory conditions.

Experimental Determination Protocols

The following sections provide detailed, self-validating methodologies for the precise determination of the boiling point and density of liquid amines like this compound. The causality behind key experimental steps is explained to ensure robust and reproducible results.

Protocol 1: Micro-Boiling Point Determination using a Thiele Tube

This method is ideal for small sample volumes and provides a reliable measurement of the boiling point. The principle relies on observing the temperature at which the vapor pressure of the liquid sample equals the external pressure.

Methodology:

-

Apparatus Assembly: Securely attach a small test tube (e.g., a Durham tube) containing 0.5-1.0 mL of this compound to a calibrated thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. This tube traps air, which will expand upon heating.

-

Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the rubber band is above the oil level to prevent degradation.[4]

-

Observation: Gently heat the side arm of the Thiele tube with a micro-burner.[4][5] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[4][6] This indicates that the liquid is boiling and its vapor is filling the capillary tube.

-

Measurement: Remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][5] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

-

Validation: Allow the apparatus to cool slightly and then reheat to obtain a second reading. Consistent results validate the measurement. Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Diagram of Experimental Workflow for Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Protocol 2: Density Determination using a Pycnometer (ASTM D1475 principles)

This protocol leverages the principles outlined in standards like ASTM D1475 for accurately determining the density of a liquid by precisely measuring its mass within a known volume. A pycnometer, or specific gravity bottle, is a glass flask with a precisely determined volume.

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL). Record its empty mass (m₁) to at least four decimal places using a calibrated analytical balance.

-

Temperature Equilibration: Bring the this compound sample and the pycnometer to a constant, known temperature (e.g., 25.0 °C ± 0.1 °C) using a temperature-controlled water bath. This step is critical as density is temperature-dependent.

-

Filling: Carefully fill the pycnometer with the this compound sample, avoiding the introduction of air bubbles.

-

Volume Adjustment: Insert the pycnometer's stopper, which has a fine capillary. Excess liquid will be forced out through the capillary, ensuring the flask is filled to its exact calibrated volume. Carefully wipe any excess liquid from the outside of the pycnometer.

-

Weighing: Re-weigh the filled pycnometer to determine its mass (m₂).

-

Calibration with Water: To precisely determine the pycnometer's volume (V), repeat steps 1-5 using deionized water. Record the mass of the water-filled pycnometer (m₃).

-

Calculation:

-

Calculate the mass of the water: (m_water = m₃ - m₁)

-

Determine the volume of the pycnometer using the known density of water (ρ_water) at the measurement temperature (e.g., 0.997047 g/mL at 25 °C): (V = m_water / ρ_water)

-

Calculate the mass of the this compound sample: (m_sample = m₂ - m₁)

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V

-

-

Validation: Perform the measurement in triplicate to ensure precision and report the average value.

Diagram of Experimental Workflow for Density Determination

Caption: Workflow for density determination using a pycnometer.

Conclusion

The boiling point and density of this compound are foundational physical properties essential for its application in research and development. The values of 147-150 °C and 0.829 g/mL at 25 °C , respectively, are well-established. By adhering to rigorous experimental protocols, such as the Thiele tube method for boiling point and pycnometry for density, researchers can confidently verify these properties and ensure the quality and consistency required for advanced applications in drug discovery and materials science.

References

- This compound. (n.d.). LookChem.

- N,N'-di(n-propyl)ethylenediamine. (n.d.). Chemical-Suppliers.com.

- Determination of Boiling Point (B.P). (n.d.). Vijay Nazare - Weebly.

- Boiling Point Determination. (n.d.).

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- ASTM D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. (n.d.). EUROLAB.

- Boiling Point Determination (Repaired). (n.d.). Scribd.

- Boiling Point and Distilling Range Test. (n.d.). The Japanese Pharmacopoeia.

- ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. (2024, November 1). MaTestLab.

- ASTM D 4052 Standard Test Method For Density. (n.d.). Scribd.

- Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. (n.d.). U.S. Environmental Protection Agency.

- Micro Boiling Point Determination. (n.d.). chymist.com.

- ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter". (n.d.).

- Micro-boiling point measurement. (n.d.). University of Calgary.

- Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). International Journal of Advanced Research in Chemical Science.

Sources

A Technical Guide to the Commercial Availability of N-Propylethylenediamine for Researchers and Drug Development Professionals

Introduction: The Versatility of a Diamine Building Block

N-Propylethylenediamine (CAS No. 111-39-7), a clear, colorless liquid with a characteristic amine odor, is a versatile bifunctional molecule that has garnered significant interest across various sectors of the chemical industry. For researchers, scientists, and professionals in drug development, it serves as a crucial building block and ligand. Its unique structure, featuring both a primary and a secondary amine, imparts a basicity and nucleophilicity that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides an in-depth technical overview of the commercial availability of this compound, focusing on aspects critical to its procurement and application in a scientific and pharmaceutical context.

Commercial Landscape: Sourcing this compound

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Key market players include major global distributors and specialized chemical synthesis companies.

Major Suppliers:

-

Sigma-Aldrich (Merck): A prominent supplier offering this compound in various quantities, typically with a purity of ≥97%.[1] They provide comprehensive documentation, including Safety Data Sheets (SDS) and access to Certificates of Analysis (CoA) for specific batches.

-

Thermo Fisher Scientific (including Acros Organics and Alfa Aesar brands): This entity offers this compound, often at a higher purity grade of 99%.[2][3] Their product listings also include detailed specifications and access to CoAs.

-

TCI (Tokyo Chemical Industry): A well-regarded supplier in the research chemicals market, TCI lists this compound and provides access to product specifications and safety documentation.

-

AK Scientific: This supplier offers this compound in various quantities, catering to research and development needs.

-

ChemicalBook: This platform aggregates information from various suppliers, offering a broad overview of available products and pricing, though verification of individual suppliers is recommended.[4]

Comparative Overview of Supplier Offerings:

| Supplier | Typical Purity Grades | Available Quantities | Documentation |

| Sigma-Aldrich | ≥97% | Grams to Kilograms | SDS, CoA, COO |

| Thermo Fisher Scientific | 99% | Grams to Kilograms | SDS, CoA |

| TCI | >98.0% (GC) | Milliliters to Grams | SDS, Specifications, CoA |

| AK Scientific | ≥98% (GC) | Grams to Bulk | SDS, CoA |

It is imperative for researchers to consult the specific product documentation from their chosen supplier to ensure the material meets the requirements of their intended application.

Quality Control & Analytical Methodologies: Ensuring Fitness for Purpose

For researchers and particularly for those in drug development, the purity and impurity profile of a starting material like this compound is of paramount importance. Commercial grades are typically offered at purities of ≥97% or 99%, with the primary analytical technique for purity assessment being Gas Chromatography (GC).

A Typical Certificate of Analysis (CoA) will include:

-

Appearance: Clear, colorless liquid.

-

Purity (by GC): Conforming to the specified grade (e.g., ≥97% or ≥99%).

-

Identity (by IR or NMR): Conforming to the structure of this compound.

-

Refractive Index: Typically in the range of 1.441.[1]

-

Water Content (by Karl Fischer): An important parameter for moisture-sensitive reactions.

Key Analytical Techniques for Quality Control:

-

Gas Chromatography (GC): The standard method for determining the purity of volatile amines like this compound. A Flame Ionization Detector (FID) is commonly used. The peak area normalization method is often employed to calculate the purity.

-

High-Performance Liquid Chromatography (HPLC): While GC is more common for this compound, HPLC can be used, particularly for the analysis of non-volatile impurities. A reverse-phase column with a suitable mobile phase, such as acetonitrile and water with an acid modifier, can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying impurities. The spectra provide detailed information about the molecular structure and the presence of any other organic molecules.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups (N-H and C-N bonds) and is often used as an identity test.

Potential Impurities:

The impurity profile of commercially available this compound is largely dependent on the synthetic route employed by the manufacturer. Common synthesis methods include:

-

Reductive amination of propanal with ethylenediamine.

-

Reaction of 1-bromopropane with ethylenediamine.

-

Reaction of propylamine with 2-chloroethylamine.

Based on these routes, potential impurities could include:

-

Unreacted starting materials: Ethylenediamine, propylamine, 1-bromopropane, etc.

-

Over-alkylation products: N,N'-dipropylethylenediamine.

-

Isomers: If isomeric starting materials are used.

-

Solvent residues: From the reaction and purification steps.

It is crucial for drug development professionals to either obtain a detailed impurity profile from the supplier or perform their own analysis to ensure that no impurities are present that could interfere with their synthesis or be carried through to the final active pharmaceutical ingredient (API).

Procurement and Handling: A Step-by-Step Workflow

The process of procuring and safely handling this compound is critical for ensuring experimental success and laboratory safety.

Procurement Workflow:

Caption: A typical workflow for the procurement of this compound.

Handling and Storage:

This compound is a flammable liquid and is corrosive to the skin and eyes. It is also air-sensitive. Therefore, proper handling and storage are essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in both academic research and the pharmaceutical industry.

As a Synthetic Building Block:

The primary and secondary amine groups provide two points for chemical modification, allowing for the construction of more complex molecules. A notable application is in the synthesis of N-acetyl-N′-propylethylenediamine . This derivatization is a common strategy to introduce specific functionalities or to modify the physicochemical properties of a molecule.

In Medicinal Chemistry and Drug Discovery:

While direct incorporation into final drug structures is less commonly documented in publicly available literature, diamine scaffolds are prevalent in many active pharmaceutical ingredients. This compound can be used in the early stages of drug discovery for the synthesis of compound libraries for screening. Its ability to act as a linker or scaffold allows for the systematic variation of substituents to explore structure-activity relationships (SAR).

As a Ligand in Catalysis:

The two nitrogen atoms in this compound can chelate to metal centers, forming stable complexes. These metal complexes can act as catalysts in a variety of organic transformations, which are often key steps in the synthesis of APIs. The propyl group can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Logical Relationship of Applications:

Caption: The relationship between the core properties of this compound and its applications.

Conclusion

This compound is a commercially accessible and versatile chemical with important applications for researchers and drug development professionals. A thorough understanding of the supplier landscape, diligent quality control, and adherence to safe handling practices are essential for its effective use. As a synthetic building block and a ligand for catalysis, this compound will likely continue to play a role in the discovery and development of new chemical entities and active pharmaceutical ingredients. Researchers are encouraged to leverage the comprehensive documentation provided by reputable suppliers to ensure the quality and suitability of this important chemical for their specific needs.

References

- Sigma-Aldrich. Safety Data Sheet: this compound.

- Google Patents.

- SIELC Technologies. Separation of N-(3-(Methoxydimethylsilyl)propyl)ethylenediamine on Newcrom R1 HPLC column. [Link]

- SpectraBase. This compound NMR Spectra. [Link]

Sources

- 1. This compound = 97 111-39-7 [sigmaaldrich.com]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. N-(N-PROPYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

PART 1: Foundational Knowledge and Synthesis of N-Propylethylenediamine Analogues

An In-depth Technical Guide to N-Propylethylenediamine Structural Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction to this compound (N-PEA) and Its Significance

This compound (N-PEA), chemically known as N-propyl-1,2-ethanediamine, is a foundational structural motif in medicinal chemistry.[1][2] This organic compound, a colorless to pale yellow liquid with a characteristic amine odor, consists of an n-propyl group attached to an ethylenediamine backbone.[2] The ethylenediamine core, with its two amino groups, provides a versatile scaffold for synthetic modifications, making it a valuable building block in the synthesis of more complex molecules.[2] Its utility is particularly prominent in the development of pharmaceuticals and agrochemicals.[2] The N-PEA structure is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, especially in the design of dopamine receptor agonists.

Core Chemical Properties and Structure-Activity Relationships (SAR)

The chemical properties of N-PEA are largely dictated by the presence of its two amine groups. These groups impart basicity and nucleophilicity to the molecule, allowing it to readily participate in various chemical reactions.[2] Key physical and chemical properties are summarized below:

| Property | Value |

| Molecular Formula | C5H14N2 |

| Molecular Weight | 102.18 g/mol |

| Boiling Point | 147-150 °C |

| Density | 0.829 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 |

| Flash Point | 59 °F |

Data sourced from LookChem and Sigma-Aldrich.[1]

The structure-activity relationship (SAR) of N-PEA analogues is a critical area of study in drug discovery, particularly for dopamine D2 receptor agonists.[3][4] The N-propyl group is often a key determinant for high affinity and efficacy at D2 receptors.[3] Modifications to the N-PEA core, including substitutions on the second nitrogen atom and the addition of aromatic moieties, can significantly alter the compound's binding affinity, selectivity, and functional activity at dopamine receptor subtypes.[5][6]

General Synthetic Strategies for this compound Analogues

Several synthetic routes are available for the preparation of N-PEA and its analogues, with the choice of method often depending on the desired scale, cost, and available starting materials.[7][8] Common strategies include:

-

Nucleophilic Substitution: This involves the reaction of an amine with a suitable electrophile, such as N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or with 2-chloroethylamine hydrochloride.[7]

-

Ring Opening of Oxazolines: Reaction of amines with 2-ethyl-2-oxazoline followed by hydrolysis can yield N-substituted ethylenediamines.[7]

-

Michael Addition and Rearrangement: A multi-step process involving Michael addition of an amine to an α,β-unsaturated compound, followed by hydrazinolysis and Curtius rearrangement, offers an economical route.[7][8]

-

Reductive Amination: A versatile and widely used method involving the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.

This protocol describes a general procedure for the synthesis of an N-aryl substituted N-PEA analogue, a common structural feature in potent dopamine D2 agonists.

Materials:

-

Aromatic aldehyde or ketone (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

-

Dichloromethane (DCM) and Water for workup

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: Dissolve the aromatic aldehyde/ketone and this compound in methanol and stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and partition the residue between DCM and water.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation: The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine intermediate without affecting other functional groups. The progress of the reaction is visually tracked using TLC, ensuring the reaction goes to completion. The final product's structure and purity are confirmed using analytical techniques like NMR and mass spectrometry, providing a self-validating system for the synthesis.

Caption: A streamlined workflow for the synthesis of N-PEA analogues.

PART 2: Pharmacological Evaluation of this compound Analogues as Dopamine D2 Receptor Agonists

The therapeutic potential of N-PEA analogues often lies in their ability to act as agonists at the dopamine D2 receptor, a key target in the treatment of conditions like Parkinson's disease.[9]

The Dopamine D2 Receptor: A Critical Therapeutic Target

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP).[10][11] This modulation of intracellular signaling pathways is central to the therapeutic effects of D2 receptor agonists.[9]

Caption: The canonical signaling pathway of the dopamine D2 receptor.

In Vitro Pharmacological Characterization

A comprehensive in vitro evaluation is essential to determine the affinity, potency, and efficacy of novel N-PEA analogues at the D2 receptor.

Radioligand binding assays are employed to determine the affinity of a test compound for the D2 receptor. This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand with known high affinity for the receptor.

Protocol: Dopamine D2 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).[12]

-